2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Description

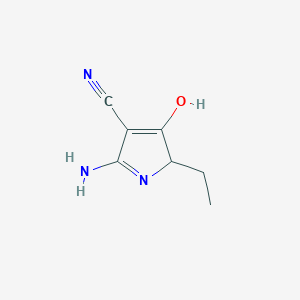

This compound features a pyrrole core substituted with an ethyl group at position 5, an amino group at position 2, a ketone at position 4, and a nitrile at position 2. Its molecular formula is C₈H₁₀N₃O, with a molecular weight of 179.22 g/mol (based on butyl analogs in ). The structural motif is common in bioactive molecules, particularly as intermediates for pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

5-amino-2-ethyl-3-hydroxy-2H-pyrrole-4-carbonitrile |

InChI |

InChI=1S/C7H9N3O/c1-2-5-6(11)4(3-8)7(9)10-5/h5,11H,2H2,1H3,(H2,9,10) |

InChI Key |

MUIKFKFEHNMYHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=C(C(=N1)N)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Cyanothioacrylamides and α-Thiocyanatoacetophenone

This approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, facilitating intramolecular cyclization to generate the dihydrothiophene core, which upon further transformation yields the target pyrrole derivative.

3-Aryl-2-cyanothioacrylamide + α-thiocyanatoacetophenone → trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile → Further oxidation/rearrangement → this compound

- Reagents: 3-aryl-2-cyanothioacrylamides, α-thiocyanatoacetophenone, potassium hydroxide (KOH), ethanol.

- Conditions: Reflux in ethanol with KOH as catalyst.

- Outcome: Formation of dihydrothiophene intermediates, which are then oxidized or rearranged to the pyrrole core.

Reference: The detailed mechanism and experimental conditions are documented in recent ACS publications, emphasizing the quantum chemical studies supporting the cyclization process.

Synthesis via Michael Addition and Intramolecular Cyclization

This involves the Michael addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to form the dihydropyrrole ring.

Cyanothioacetamide + α-bromochalcone → Michael adduct → Intramolecular cyclization → 2-Amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

- Reagents: Cyanothioacetamide, α-bromochalcones, KOH.

- Conditions: Mild reflux in ethanol, rapid precipitation of the product.

- Yield: Typically moderate to good, around 38-40%.

Reference: This method is elaborated in recent synthetic chemistry literature focusing on heterocyclic compound construction.

Double Mannich-type Cyclization for Derivative Formation

A notable approach involves a double Mannich reaction under metal-free conditions, starting from the dihydrothiophene intermediates, primary amines, and formaldehyde (HCHO). This method is advantageous due to mild conditions, short reaction times, and high yields.

Dihydrothiophene derivative + primary amine + formaldehyde → Cyclization under Mannich conditions → this compound

- Reagents: Cyanothioacetamide derivatives, primary amines, aqueous formaldehyde.

- Conditions: Reflux in ethanol, followed by standing at room temperature.

- Advantages: Atom economy, broad substrate scope, no toxic solvents.

Reference: The detailed synthetic pathway and experimental conditions are described in recent studies on heterocyclic synthesis with pharmacological implications.

Data Summary Table

| Method | Precursors | Catalyst / Reagents | Solvent | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|---|---|---|

| 1. Cyclization of cyanothioacrylamides with α-thiocyanatoacetophenone | 3-aryl-2-cyanothioacrylamides, α-thiocyanatoacetophenone | KOH | Ethanol | Reflux | 38–40 | Intramolecular cyclization, quantum chemical support |

| 2. Michael addition + cyclization | Cyanothioacetamide, α-bromochalcones | KOH | Ethanol | Mild reflux | 38–45 | Rapid precipitation, moderate yields |

| 3. Mannich-type cyclization | Dihydrothiophene derivatives, primary amines, formaldehyde | None (metal-free) | Ethanol | Reflux + standing | High (up to 80%) | Mild, atom-economical, versatile |

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Yield: Bulky or aromatic substituents (e.g., cyclohexylamino in 6g, phenyl in 8) correlate with higher yields (84–95%) due to improved crystallization . Complex substituents (e.g., tetrahydroindolyl in ) reduce yields (40%) due to steric hindrance .

Melting Point Trends :

- Aromatic derivatives (e.g., 6g, 4a) exhibit higher melting points (216–275°C) compared to alkyl-substituted analogs, reflecting enhanced intermolecular interactions (π-π stacking, hydrogen bonding) .

- The ethyl group in the target compound likely reduces melting points relative to phenyl analogs but increases solubility in organic solvents.

Synthetic Methods: DCM/ethanol systems () are efficient for high-yield syntheses of non-aromatic pyrroles . Phase-transfer catalysis (PTC) () offers mild conditions for nitrile-containing derivatives but may require optimization for scalability .

Functional and Application Comparisons

- Bioactivity : Thiazole- and indole-substituted analogs (e.g., 4a in ) show promise as protease inhibitors, suggesting the target compound could be modified for similar applications .

- Crystallography : Derivatives like 6g and 4a are characterized via NMR, IR, and HRMS, indicating robust protocols for structural validation .

- Thermal Stability : High-melting compounds (e.g., 4a at 274°C) are suitable for high-temperature industrial processes, whereas alkyl-substituted variants may prioritize solubility .

Biological Activity

2-Amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative with potential biological applications. This compound has garnered interest due to its structural features that may confer various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C7H9N3O

- Molecular Weight : 151.17 g/mol

- CAS Number : 65369-39-3

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study on related pyrrole compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as effective antibacterial agents .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-Amino-5-Ethyl Pyrrole | 3.12 - 12.5 | Antibacterial |

| Control (Ciprofloxacin) | 2 | Antibacterial |

Anticancer Activity

The anticancer potential of pyrrole derivatives has been investigated extensively. For instance, similar compounds have shown the ability to inhibit the growth of various cancer cell lines, including colon cancer cells. The mechanism of action involves interaction with ATP-binding domains in growth factor receptors such as EGFR and VEGFR2, leading to tumor growth inhibition .

A specific study reported that modifications in the side groups of pyrrole derivatives significantly impacted their biological activity, suggesting that structural optimization could enhance their efficacy as anticancer agents .

Study 1: Synthesis and Evaluation of Anticancer Activity

In a study focusing on pyrrole derivatives, researchers synthesized several compounds and tested their effects on colon cancer cell lines. One derivative demonstrated a GI50 value of approximately , indicating potent antiproliferative activity .

Study 2: Insulin-Mimetic Properties

Another investigation explored the insulin-mimetic activity of zinc(II) complexes derived from pyrrole carboxamides. These complexes exhibited higher in vitro insulin-mimetic activities than the control (ZnSO4), suggesting potential applications in diabetes management .

The biological activity of this compound is hypothesized to involve:

- Interaction with Cell Membranes : The compound may intercalate into lipid bilayers, altering membrane dynamics and affecting cellular signaling pathways.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, contributing to their anticancer and antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.